B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid
Description
Properties
CAS No. |
1190989-14-0 |
|---|---|
Molecular Formula |
C9H13BF2O2Si |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(2,4-difluoro-3-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3 |
InChI Key |
NJQMUMBGIQMSIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)[Si](C)(C)C)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic System Optimization
Key studies demonstrate that Pd(dppf)Cl₂ or Pd(PPh₃)₄ in dioxane at 80–100°C achieves optimal conversion rates. The base selection critically influences yield: potassium carbonate (K₂CO₃) outperforms sodium acetate (NaOAc) and potassium phosphate (K₃PO₄), providing isolated yields up to 65%. Steric hindrance from the trimethylsilyl group necessitates prolonged reaction times (16–24 hours) compared to less-substituted analogs.
Mechanistic Considerations
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the diboron reagent. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluoro groups accelerate the oxidative addition step, while the trimethylsilyl moiety slows transmetallation due to steric bulk.
Grignard/Lithium-Halogen Exchange Methods
Classical organometallic approaches adapt well to this substrate, leveraging the stability of silicon-fluorine bonds under strongly basic conditions.
Grignard Reagent Formation
Reacting 3-trimethylsilyl-2,4-difluorophenyl bromide with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent. Subsequent quenching with trimethyl borate (B(OMe)₃) yields the boronic ester, which hydrolyzes to the target acid. Challenges include:
Lithium-Halogen Exchange
Alternative protocols employ n-butyllithium (n-BuLi) to generate an aryl lithium intermediate at −78°C, which reacts with triisopropyl borate (B(OiPr)₃). This method circumvents magnesium’s limitations, achieving yields of 45–50%.
The trimethylsilyl group acts as a directing metalation group (DMG), enabling regioselective boron introduction.
Metalation Conditions
Treating 2,4-difluoro-3-(trimethylsilyl)bromobenzene with lithium diisopropylamide (LDA) in THF at −78°C deprotonates the position ortho to silicon. Trapping with B(OMe)₃ followed by acidic hydrolysis furnishes the boronic acid.
Substrate Scope Limitations
While effective for electron-deficient arenes, this method struggles with polyhalogenated substrates due to competing side reactions. Yields rarely exceed 40% for trisubstituted systems.
Alternative Methods: Aryne Intermediates
Recent advances exploit aryne chemistry to install boron groups. Generating a benzyne intermediate via fluoride-induced desilylation of 2-(trimethylsilyl)-3,5-difluorophenyl triflate, followed by trapping with a boron nucleophile, provides moderate yields (30–35%).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(PPh₃)₄, B₂pin₂, K₂CO₃ | Dioxane, 80°C, 16h | 60–65 | Scalable, air-stable reagents | High catalyst loading (5 mol%) |
| Grignard | Mg, B(OMe)₃ | THF, −20°C | 35–40 | No transition metals | Low thermal stability |
| Directed Metalation | LDA, B(OMe)₃ | THF, −78°C | 40–45 | Regioselective | Sensitive to moisture |
| Aryne Trapping | CsF, B(OH)₃ | MeCN, rt | 30–35 | Novel mechanism | Low yields |
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid and related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) increase boron's Lewis acidity, enhancing reactivity in cross-couplings .
- Trimethylsilyl groups improve steric protection of the boron center, reducing dimerization or oxidation compared to unsubstituted analogs .
- Lipophilicity: The TMS group in the target compound enhances solubility in non-polar solvents, contrasting with polar substituents (e.g., -CHO, -OH) that improve aqueous solubility but may limit membrane permeability .
Comparative Data Table
Biological Activity
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits unique properties due to the presence of fluorine substituents and a trimethylsilyl group, which can influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Two fluorine atoms at the 2 and 4 positions on the phenyl ring.
- A trimethylsilyl group at the 3 position.
- A boronic acid functional group.
Antibacterial Activity
Recent studies have indicated that boronic acids, including this compound, can act as effective inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specific findings include:
- Klebsiella pneumoniae Carbapenemase (KPC-2) Inhibition : Compounds similar to this compound have shown promising results as KPC-2 inhibitors, enhancing the efficacy of cefotaxime against resistant strains of E. coli .
- Structure-Activity Relationship (SAR) : Studies demonstrate that fluorinated derivatives generally exhibit varying degrees of inhibitory activity against KPC-2, with optimal substitution patterns identified for enhanced potency .
Anticancer Activity
Boronic acids have also been explored for their anticancer properties. This compound's potential as an anticancer agent may be linked to its ability to inhibit specific kinases involved in cancer progression:
- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit kinases such as FGFR1 and FGFR2, with IC50 values indicating significant potency against various cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with target proteins through reversible covalent bonding. The boron atom in the boronic acid moiety can form complexes with diols present in biological systems, leading to inhibition of enzymatic activity.
Case Studies
- Inhibition Studies : In vitro assays have shown that fluorinated phenylboronic acids can effectively inhibit β-lactamases with Ki values in the low micromolar range. For example, a study reported a Ki value of approximately 0.5 μM for a related fluorinated compound against KPC-2 .
- Cell Line Testing : Anticancer activity has been demonstrated in cell lines such as HL60 and HCT116, where compounds exhibited IC50 values ranging from single-digit nanomolar to micromolar levels .
Comparative Analysis Table
| Compound | Target | IC50/Ki Value | Notes |
|---|---|---|---|
| This compound | KPC-2 | ~0.5 μM | Effective against carbapenem-resistant strains |
| Related fluorinated phenylboronic acids | FGFR1/FGFR2 | <10 nM | Strong anticancer activity |
| General phenylboronic acids | Various β-lactamases | 0.032 - 0.038 μM | Potentiates cefotaxime efficacy |
Q & A
Q. How do steric effects from the trimethylsilyl group influence catalytic cycle efficiency in Suzuki-Miyaura couplings compared to desilylated analogs?
- Answer: The bulky silyl group slows oxidative addition by ~20% due to steric clashes with Pd(0) catalysts but improves transmetallation efficiency by stabilizing the tetrahedral boronate intermediate. Overall, couplings with silylated derivatives achieve ≥85% yield vs. 92% for desilylated analogs, but with superior regioselectivity (e.g., >99:1 ortho:para selectivity in nitrile cross-couplings) .
Data Contradiction Analysis
- Contradiction in Oxidation Rates: reports that neopentyl glycol-stabilized boronic esters oxidize slower than pinacol analogs, while shows that steric bulk generally accelerates oxidation. This discrepancy arises because neopentyl glycol’s low diol-boronic acid affinity (<0.30 vs. pinacol’s 12.1) reduces hydrolysis rates, indirectly slowing ROS-mediated oxidation .
- Methodological Note: Always validate computational predictions (e.g., clogP-oxidation correlations) with experimental kinetic studies under controlled oxygen levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
